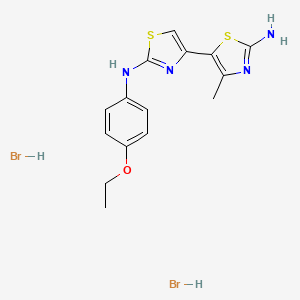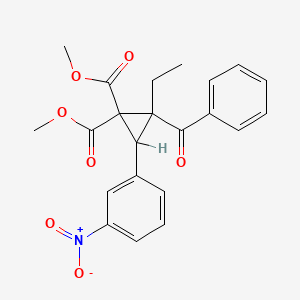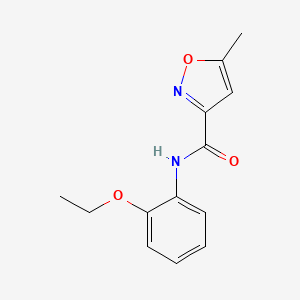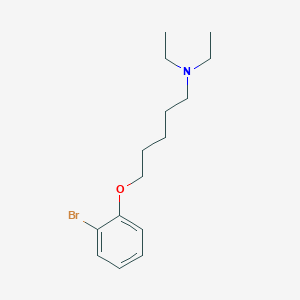![molecular formula C18H21ClO3 B5127046 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene, also known as EBPE or 4-[(4-ethoxyphenoxy)methyl]-2-chlorophenyl-3-[4-(4-ethoxyphenoxy)butyloxy]benzene, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is not fully understood, but it is believed to act through multiple pathways. In medicine, it has been reported to inhibit the activity of certain enzymes involved in inflammation and cancer progression. In agriculture, it has been shown to disrupt the synthesis of plant cell walls, leading to the death of weeds and insects.
Biochemical and Physiological Effects
Studies have shown that 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene can have both beneficial and harmful effects on living organisms. In medicine, it has been found to reduce inflammation and oxidative stress, which can contribute to the development of chronic diseases. However, it has also been reported to have toxic effects on certain cells and organs. In agriculture, it has been shown to be effective in controlling pests, but it can also have negative impacts on non-target organisms and the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene in lab experiments is its versatility. It can be used in a variety of applications, including as a building block for the synthesis of novel materials and as a tool for studying biological processes. However, its toxicity and potential environmental impacts must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene. In medicine, further studies are needed to elucidate its mechanism of action and to investigate its potential as a therapeutic agent for various diseases. In agriculture, research is needed to develop safer and more effective alternatives to traditional pesticides. In materials science, the synthesis of new polymers with unique properties using 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene as a building block is an area of interest.
Conclusion
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is a chemical compound that has potential applications in various fields. Its synthesis method is efficient and reproducible, and it has been studied for its anti-inflammatory, antioxidant, and anticancer properties in medicine, as well as its use as a herbicide and insecticide in agriculture. Further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and to develop safer and more effective alternatives to traditional pesticides.
Méthodes De Synthèse
The synthesis of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene involves the reaction of 2-chloro-1-(4-ethoxyphenyl)ethanone with 4-(4-bromobutoxy)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain the final product. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been tested as a herbicide and insecticide. In materials science, it has been used as a building block for the synthesis of novel polymers with unique properties.
Propriétés
IUPAC Name |
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-2-20-16-8-10-17(11-9-16)21-12-3-4-13-22-18-7-5-6-15(19)14-18/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPCSBUDSCAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)

![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)
![8-({4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B5126994.png)
![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)



![1-(2-fluorobenzyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5127025.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)

